molecular formula C16H18N4O2 B2366824 N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide CAS No. 1172258-82-0

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide

Cat. No. B2366824
CAS RN: 1172258-82-0
M. Wt: 298.346
InChI Key: BAGMAEUDRCNTSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compound “N- ((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide” was synthesized by reacting equimolar quantities of 4-aminoantipyrine and benzoylisothiocynate in acetone as a solvent .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, similar compounds have been studied. For example, 1,3-diazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Scientific Research Applications

Anticancer Properties

Indole derivatives, including the compound , have shown promise as potential anticancer agents. Their ability to interfere with cancer cell growth, inhibit specific enzymes, and induce apoptosis (programmed cell death) makes them valuable candidates for cancer therapy . Researchers are actively exploring their mechanisms of action and developing novel derivatives for targeted cancer treatments.

Antimicrobial Activity

Indole-based compounds exhibit antimicrobial properties against bacteria, viruses, and fungi. These derivatives can disrupt microbial cell membranes, inhibit essential enzymes, and interfere with DNA replication. Specifically, the compound may have potential against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .

properties

IUPAC Name

N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-9-6-4-5-7-11(9)16(22)17-13-12-8-10(2)15(21)18-14(12)20(3)19-13/h4-7,10H,8H2,1-3H3,(H,18,21)(H,17,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGMAEUDRCNTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(NC1=O)N(N=C2NC(=O)C3=CC=CC=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide

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